![molecular formula C36H52N2O2Zn B12505500 zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12505500.png)
zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;2,4-ditert-butil-6-[[2-[(3,5-ditert-butil-2-oxidofenil)metilidenamino]ciclohexil]iminometil]fenolato es un compuesto orgánico complejo que presenta un ion zinc coordinado con un ligando fenolato. Este compuesto es conocido por su estabilidad y propiedades químicas únicas, lo que lo convierte en un tema de interés en diversos campos de la investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de zinc;2,4-ditert-butil-6-[[2-[(3,5-ditert-butil-2-oxidofenil)metilidenamino]ciclohexil]iminometil]fenolato típicamente implica los siguientes pasos:
Preparación de 2,4-ditert-butilfenol: Esto se logra alquilando fenol con isobutileno en presencia de ácido sulfúrico a temperaturas elevadas.
Formación de la Base de Schiff: El 2,4-ditert-butilfenol luego se hace reaccionar con 3,5-ditert-butil-2-hidroxibenzaldehído para formar una base de Schiff a través de una reacción de condensación.
Complejación con Zinc: La base de Schiff luego se hace reaccionar con una sal de zinc, como el acetato de zinc, en un solvente adecuado para formar el complejo final[][1].
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza, involucrando a menudo reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
Zinc;2,4-ditert-butil-6-[[2-[(3,5-ditert-butil-2-oxidofenil)metilidenamino]ciclohexil]iminometil]fenolato experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: También se puede reducir para formar especies reducidas, a menudo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El ligando fenolato puede sufrir reacciones de sustitución con otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.
Sustitución: Los nucleófilos como las aminas y los tioles se utilizan en reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir derivados hidroxílicos .
Aplicaciones Científicas De Investigación
Zinc;2,4-ditert-butil-6-[[2-[(3,5-ditert-butil-2-oxidofenil)metilidenamino]ciclohexil]iminometil]fenolato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como catalizador en diversas reacciones orgánicas, incluidas reacciones de polimerización y oxidación.
Biología: El compuesto se estudia por sus posibles propiedades antioxidantes y su capacidad de interactuar con moléculas biológicas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades relacionadas con el estrés oxidativo.
Industria: Se utiliza como estabilizador en la producción de plásticos y otros polímeros.
Mecanismo De Acción
El mecanismo por el cual zinc;2,4-ditert-butil-6-[[2-[(3,5-ditert-butil-2-oxidofenil)metilidenamino]ciclohexil]iminometil]fenolato ejerce sus efectos involucra la coordinación del ion zinc con el ligando fenolato. Esta coordinación mejora la estabilidad del compuesto y le permite participar en diversas reacciones químicas. Los objetivos moleculares y las vías involucradas incluyen interacciones con especies reactivas de oxígeno y otros radicales libres, que son neutralizados por las propiedades antioxidantes del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
2,4-Di-tert-butil-6-(5-cloro-2H-benzotriazol-2-il)fenol: Conocido por sus propiedades absorbentes de UV.
2,4-Di-tert-butil-6-(5-cloro-2H-benzotriazol-2-il)fenol: Se utiliza como estabilizador de la luz en plásticos.
Unicidad
Zinc;2,4-ditert-butil-6-[[2-[(3,5-ditert-butil-2-oxidofenil)metilidenamino]ciclohexil]iminometil]fenolato es único debido a su coordinación específica con el zinc, que imparte propiedades químicas y físicas distintas. Esto lo hace particularmente útil en aplicaciones que requieren alta estabilidad y reactividad .
Propiedades
Fórmula molecular |
C36H52N2O2Zn |
|---|---|
Peso molecular |
610.2 g/mol |
Nombre IUPAC |
zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate |
InChI |
InChI=1S/C36H54N2O2.Zn/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3;/q;+2/p-2 |
Clave InChI |
KMUJCMSUODEDEM-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


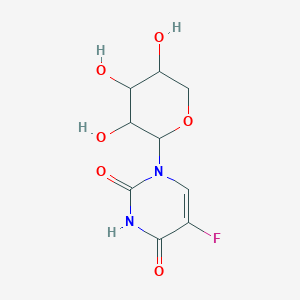
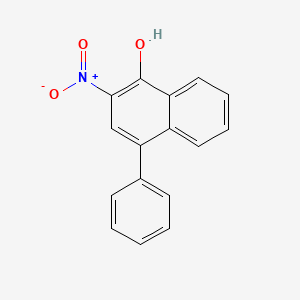
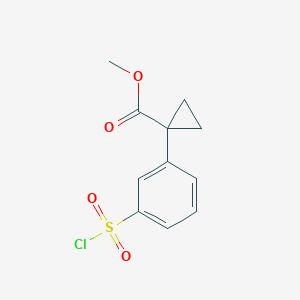
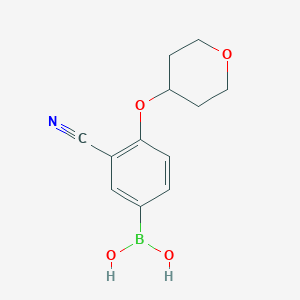
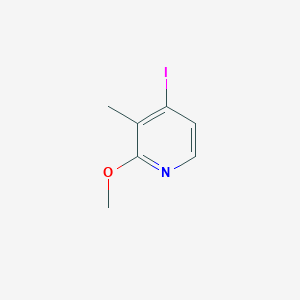
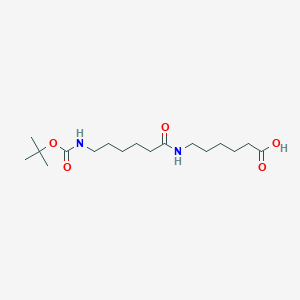

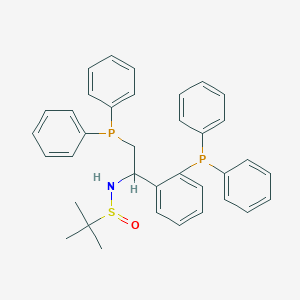
![Tert-butyl N-[2-(benzyloxy)-1-(oxiran-2-YL)ethyl]carbamate](/img/structure/B12505455.png)
methanone](/img/structure/B12505461.png)
![2-(Diphenylmethyl)-6-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12505475.png)
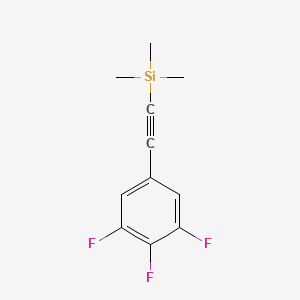
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(propan-2-yl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505497.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12505512.png)
